VDM11

Endocannabinoid System Receptor Pharmacology AMT Inhibition

VDM11 (CAS 313998-81-1), N-(4-Hydroxy-2-methylphenyl)arachidonylamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT), a key component in endocannabinoid system research, with IC50 values of 4-11 µM for blocking cellular reuptake of anandamide (AEA). As a synthetic arachidonoyl-based compound, it exhibits negligible agonist activity at the human vanilloid receptor TRPV1 and very weak action at cannabinoid receptors CB1 (Ki >5-10 µM) and CB2 (Ki >5-10 µM), differentiating it from earlier-generation uptake inhibitors that possess off-target TRPV1 activity.

Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
CAS No. 313998-81-1
Cat. No. B1662279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVDM11
CAS313998-81-1
Synonyms(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
Molecular FormulaC27H39NO2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
InChIInChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7-,11-10-,14-13-,17-16-
InChIKeyWUZWFRWVRHLXHZ-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol

VDM11 (CAS 313998-81-1) Procurement Guide: Potent, Selective Anandamide Membrane Transporter Inhibitor for Cannabinoid Research


VDM11 (CAS 313998-81-1), N-(4-Hydroxy-2-methylphenyl)arachidonylamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT), a key component in endocannabinoid system research, with IC50 values of 4-11 µM for blocking cellular reuptake of anandamide (AEA) . As a synthetic arachidonoyl-based compound, it exhibits negligible agonist activity at the human vanilloid receptor TRPV1 and very weak action at cannabinoid receptors CB1 (Ki >5-10 µM) and CB2 (Ki >5-10 µM), differentiating it from earlier-generation uptake inhibitors that possess off-target TRPV1 activity [1]. This baseline profile positions VDM11 as a critical research tool for investigators seeking to elevate endogenous AEA levels while minimizing direct receptor engagement, making it a staple compound for probing endocannabinoid-mediated physiology and behavior.

Why VDM11 Cannot Be Directly Substituted by AM404, OMDM-2, or Other AMT Inhibitors in Research Protocols


The class of anandamide cellular uptake inhibitors is pharmacologically heterogeneous. Generic substitution with compounds like AM404 or OMDM-2 introduces confounding variables that can invalidate experimental outcomes. VDM11 is not interchangeable due to its distinct multi-target profile at FAAH and MAGL—acting as an alternative substrate for FAAH—which differs fundamentally from pure reuptake inhibitors [1]. Furthermore, VDM11 exhibits a unique functional signature in vivo: it enhances social play behavior in adolescent rats, whereas the prototypical inhibitor AM404 produces the opposite effect (reduction) [2]. Even within the same acyl-based chemical class, VDM11 demonstrates a faster onset of cytotoxicity in C6 glioma cells compared to OMDM-2 and UCM707, a critical parameter for in vitro dosing schedules [3]. These documented divergences in mechanism, functional outcome, and cellular handling mean that substituting VDM11 without rigorous re-validation compromises data reproducibility and scientific interpretation.

Quantitative Head-to-Head Evidence: Benchmarking VDM11's Differentiation Against Key Comparators for Informed Procurement


AMT Selectivity: VDM11's Superior TRPV1/CB1 Profile vs. AM404

VDM11 demonstrates equivalent potency to AM404 in inhibiting anandamide uptake (IC50 ~5 µM) but offers a critical selectivity advantage: negligible agonist activity at TRPV1 and weak CB1 binding (Ki >5-10 µM) . In contrast, AM404 exhibits significant off-target TRPV1 agonism [1]. This distinction is essential for isolating AMT-mediated effects without confounding receptor activation.

Endocannabinoid System Receptor Pharmacology AMT Inhibition

FAAH Inhibition: VDM11's Assay-Dependent Potency vs. UCM707 & OMDM-2

In contrast to UCM707, OMDM-1, and OMDM-2, which exhibit consistently weak FAAH inhibition (IC50 >50 µM), VDM11's FAAH inhibition is highly assay-dependent, ranging from IC50=1-6 µM to >50 µM depending on experimental conditions [1]. This variability stems from VDM11 acting as an alternative FAAH substrate [2]. Researchers must consider this when interpreting experiments, as VDM11's dual inhibition of AMT and FAAH can produce synergistic effects on AEA elevation not seen with the more selective OMDM series.

Enzymology Endocannabinoid Metabolism FAAH Inhibition

In Vivo Efficacy: VDM11 vs. OMDM-2 in Motor-Inhibitory and Analgesic Assays

In direct head-to-head comparisons, VDM11 (5 mg/kg, i.p.) and OMDM-2 (5 mg/kg, i.p.) both enhanced the motor-inhibitory effects of a subeffective dose of anandamide (2 mg/kg, i.p.). However, OMDM-2 produced a more robust enhancement, indicating superior in vivo potentiation of anandamide's effects [1]. Both compounds also significantly enhanced hot-plate latency, demonstrating comparable analgesic potentiation [1]. This data confirms VDM11 is active in vivo but may be less potent than OMDM-2 for some behavioral endpoints.

Behavioral Pharmacology In Vivo Efficacy Anandamide Potentiation

In Vitro Cytotoxicity: Rapid Onset of VDM11 Toxicity vs. UCM707 and OMDM2

In a comparative study, VDM11 (10 µM) induced a rapid loss of C6 glioma cell viability, observable within 3 hours of exposure. This contrasts with OMDM2 (10 µM) and UCM707 (30 µM), which produced slower-developing cytotoxic effects only after 6-9 hours [1]. This difference in toxicity kinetics is critical for experimental design, particularly for chronic or long-term in vitro treatments.

Cellular Toxicology In Vitro Assay Conditions C6 Glioma Cells

Optimized Application Scenarios for VDM11 Based on Its Unique Comparative Profile


Isolating AMT-Mediated Endocannabinoid Effects Without TRPV1 Contamination

Leverage VDM11's negligible TRPV1 activity to investigate physiological processes where anandamide's action is mediated by AMT-dependent uptake rather than direct TRPV1 activation. In contrast to AM404, VDM11 avoids confounding TRPV1 agonism [1]. This is particularly valuable in studies of pain, inflammation, and synaptic plasticity where TRPV1 plays a significant modulatory role. For example, VDM11's ability to elevate anandamide levels and reduce inflammation in a colitis model was not confounded by TRPV1-mediated effects, unlike some other uptake inhibitors [2].

Dual Modulation of AMT and FAAH for Maximized Endocannabinoid Tone

Utilize VDM11's context-dependent FAAH inhibition as an experimental tool to simultaneously block anandamide reuptake and hydrolysis, creating a synergistic 'entourage effect' for endocannabinoid signaling. This dual mechanism, which distinguishes VDM11 from the purely reuptake-selective OMDM series [3], is ideal for maximizing AEA and 2-AG levels in vivo, as demonstrated by its ability to significantly elevate colonic anandamide and attenuate inflammation [2]. This approach is particularly useful for exploring the therapeutic potential of endocannabinoid system enhancement in neuropsychiatric and inflammatory disorders.

Behavioral Pharmacology Studies Requiring a TRPV1-Negative AMT Inhibitor

Employ VDM11 in behavioral paradigms where the distinct functional outcomes of AMT inhibition are being mapped. The compound's opposite effect on social play behavior compared to AM404 (enhancement vs. reduction) highlights a unique, pathway-specific action likely linked to its differential target selectivity [4]. This makes VDM11 a superior choice for dissecting the specific neural circuits and receptor mechanisms (CB1, opioid, dopamine) involved in social reward and other complex behaviors, where off-target TRPV1 activity would obscure interpretation.

Short-Term In Vitro Assays Investigating AMT Function

Capitalize on VDM11's potent AMT inhibition (IC50 ~5 µM) in short-duration cellular assays (<3 hours) to minimize the impact of its rapid cytotoxic profile [5]. VDM11's well-characterized and potent AMT blockade in neurons makes it ideal for acute electrophysiology experiments (e.g., inhibiting glutamatergic synaptic transmission in hippocampal neurons) and for short-term uptake studies where its faster onset of action is an advantage .

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